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1,2-

Bis(phenylsulfinyl)ethanepalladium

(II) acetate

Cat. No.: B1279874 Get Quote

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the stereoselective allylic amination of

olefins utilizing the White Catalyst, formally known as [1,2-

bis(phenylsulfinyl)ethane]palladium(II) diacetate. This palladium(II)/bis-sulfoxide complex

enables the direct conversion of C-H bonds to C-N bonds, offering a powerful tool for the

synthesis of chiral amines, which are prevalent motifs in pharmaceuticals and natural products.

The protocols outlined below cover both intramolecular and intermolecular variants of this

transformation, highlighting the high levels of stereocontrol achievable.

Intramolecular Diastereoselective Allylic C-H
Amination
The White Catalyst effectively catalyzes the intramolecular amination of N-tosyl carbamates

derived from chiral homoallylic alcohols. This reaction proceeds with high diastereoselectivity to

furnish anti-oxazolidinones, which are valuable precursors to syn-1,2-amino alcohols. The

stereochemical outcome is dictated by the existing stereocenter in the substrate.
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The following table summarizes the diastereoselective cyclization of various chiral homoallylic

N-tosyl carbamates to their corresponding anti-oxazolidinones.

Entry Substrate Yield (%)
Diastereomeric
Ratio (anti:syn)

1
(R)-1-phenylbut-3-en-

1-yl tosylcarbamate
61 6:1

2

(R)-1-cyclohexylbut-3-

en-1-yl

tosylcarbamate

75 8:1

3

(R)-1-(naphthalen-2-

yl)but-3-en-1-yl

tosylcarbamate

65 7:1

4

(R)-1-(thiophen-2-

yl)but-3-en-1-yl

tosylcarbamate

58 5:1

5

(4R,5S)-5-methyl-1-

phenylhex-1-en-4-yl

tosylcarbamate

85 15:1

Experimental Protocol: Synthesis of anti-(4R,5R)-4-
phenyl-5-vinyloxazolidin-2-one
A detailed procedure for the synthesis of the product from Entry 1 is provided below.

Materials:

(R)-1-phenylbut-3-en-1-yl tosylcarbamate

White Catalyst ([Pd(PhSOCH2CH2SOPh)(OAc)2])

Phenyl-1,4-benzoquinone (PhBQ)

Tetrahydrofuran (THF), anhydrous
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Standard glassware for inert atmosphere reactions

Procedure:

To an oven-dried vial equipped with a magnetic stir bar, add (R)-1-phenylbut-3-en-1-yl

tosylcarbamate (1 equivalent).

Add the White Catalyst (0.10 equivalents) and phenyl-1,4-benzoquinone (1.05 equivalents).

Under an inert atmosphere (e.g., argon or nitrogen), add anhydrous THF to achieve a

substrate concentration of 0.66 M.

Seal the vial and heat the reaction mixture at 45 °C for 72 hours.

After cooling to room temperature, the reaction mixture is concentrated under reduced

pressure.

The crude product is then purified by flash column chromatography on silica gel to afford the

diastereomerically pure anti-oxazolidinone.[1][2]

Proposed Catalytic Cycle
The reaction is believed to proceed through a Pd(II)/bis-sulfoxide mediated C-H cleavage to

form a π-allylPd intermediate, followed by an acetate-assisted deprotonation of the nitrogen

nucleophile to facilitate the cyclization.
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Caption: Proposed catalytic cycle for intramolecular allylic C-H amination.

Intermolecular Linear-Selective Allylic C-H
Amination
For intermolecular reactions, a heterobimetallic system comprising the White Catalyst and a

chromium(III)-salen co-catalyst provides excellent regio- and stereoselectivity for the formation

of linear (E)-allylic amines from α-olefins.[3][4][5] This method is notable for its broad substrate

scope and functional group tolerance.
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Quantitative Data Summary
The following table showcases the intermolecular allylic C-H amination of various α-olefins with

methyl N-(p-toluenesulfonyl)carbamate.

Entry
α-Olefin
Substrate

Yield (%)
Regioselectivit
y (L:B)

Stereoselectivi
ty (E:Z)

1 Allyl cyclohexane 75 >100:1 >100:1

2 Safrole 72 >20:1 >20:1

3 1-Decene 65 7:1 17:1

4
Boc-protected

homoallylamine
78 >20:1 >20:1

5

Silyl-protected

homoallylic

alcohol

82 >20:1 >20:1

L:B = Linear:Branched

Experimental Protocol: Synthesis of (E)-methyl (4-
cyclohexylbut-2-en-1-yl)(tosyl)carbamate
A representative procedure for the reaction in Entry 1 is detailed below.

Materials:

Allyl cyclohexane

Methyl N-(p-toluenesulfonyl)carbamate

White Catalyst ([Pd(PhSOCH2CH2SOPh)(OAc)2])

(salen)Cr(III)Cl

1,4-Benzoquinone (BQ)
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tert-Butyl methyl ether (MTBE)

N,N-Diisopropylethylamine (DIPEA)

Procedure:

To a stoppered test tube, add the White Catalyst (0.10 equivalents) and (salen)Cr(III)Cl (0.06

equivalents).

Add 1,4-benzoquinone (2.0 equivalents) and methyl N-(p-toluenesulfonyl)carbamate (2.0

equivalents).

Under air, sequentially add tert-butyl methyl ether (to achieve a substrate concentration of

~0.6 M), allyl cyclohexane (1.0 equivalent), and N,N-diisopropylethylamine (0.06

equivalents).

Cap the test tube with a glass stopper and stir the mixture at 40 °C for 72 hours.

After cooling to room temperature, the reaction mixture is filtered, and the insoluble material

is washed with diethyl ether.

The filtrate is washed with a 5% aqueous sodium carbonate solution, and the aqueous layer

is extracted with diethyl ether.

The combined organic layers are dried over sodium sulfate, filtered, and concentrated under

reduced pressure.

The residue is purified by medium pressure preparative chromatography (silica gel) to yield

the linear (E)-allylic amine product.[3][4]

Proposed Heterobimetallic Catalytic Cycle
In this system, the palladium catalyst is responsible for the allylic C-H cleavage, while the

chromium co-catalyst promotes the amination of the resulting π-allyl palladium intermediate.
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Caption: Heterobimetallic catalytic cycle for intermolecular allylic C-H amination.

Application in Drug Development
The stereoselective synthesis of chiral amines is of paramount importance in drug discovery

and development. The White Catalyst-mediated allylic amination provides a direct and efficient

method to access these valuable building blocks from simple, unactivated olefins. This C-H

functionalization strategy allows for the late-stage introduction of nitrogen functionality into

complex molecules, streamlining synthetic routes and enabling the rapid generation of analog

libraries for structure-activity relationship (SAR) studies. The high degree of stereocontrol is

particularly crucial, as the biological activity of chiral drugs is often dependent on a single

enantiomer or diastereomer. The protocols described herein are applicable to the synthesis of a

wide range of nitrogen-containing motifs found in medicinally relevant compounds.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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